An In-Depth Technical Guide to the Synthesis and Purification of Tilivapram
An In-Depth Technical Guide to the Synthesis and Purification of Tilivapram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilivapram, chemically known as 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive overview of the synthesis and purification methods for tilivapram, intended to support research, development, and manufacturing efforts. The information is compiled from key patents and relevant scientific literature, presenting detailed experimental protocols, quantitative data, and insights into the compound's mechanism of action.
Synthesis of Tilivapram
The primary route for the synthesis of tilivapram involves the coupling of two key intermediates: 4-(cyclopropylmethoxy)-5-methoxypicolinic acid and 4-amino-3,5-dichloropyridine-1-oxide. A robust and scalable process has been detailed in patent literature, which is adaptable for industrial production.[1]
Key Intermediates and Overall Reaction Scheme
The synthesis can be conceptually broken down into the preparation of the two main precursors followed by their condensation to form the final product.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of Tilivapram.
Experimental Protocols
Method 1: Synthesis of 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide (Tilivapram)
This method involves the reaction of a dichloropyridoxide compound with a cyclopropylpyridine acid derivative in the presence of a coupling agent.
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Step 1: Preparation of the N-Boc protected dichloropyridoxide.
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A mixture containing the dichloropyridoxide compound, potassium carbonate (3 equivalents), and methanol (10 volumes) is refluxed for 3 hours.
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After filtration of the mineral salts and distillation of the methanol, the N-Boc-dichloropyridoxide product is isolated by extraction with ethyl acetate and washing with aqueous HCl until neutral.
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Step 2: Coupling Reaction.
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To a solution of the cyclopropylpyridine acid (compound 2/OU), N-Boc-dichloropyridoxide (1 equivalent), and 4-dimethylaminopyridine (DMAP, 0.1 equivalent) in methylene chloride, a solution of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) in methylene chloride is added at approximately 10°C.
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The reaction mixture is washed with water and then dried.
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Step 3: Deprotection.
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The N-Boc protected tilivapram is heated at 30°C for about 4 hours in a methylene chloride solution containing trifluoroacetic acid (13 equivalents).
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Tilivapram is isolated by precipitation after treating the reaction medium with aqueous sodium bicarbonate.[2]
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Method 2: Alternative Synthesis of an Intermediate
An alternative step involves the preparation of a 4-substituted pyridine derivative.
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At a temperature of approximately 10°C, bromomethylcyclopropane (1.05 equivalents) is added over about 30 minutes to a solution of a precursor in DMF. This reaction is exothermic.
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After cooling to room temperature, mineral salts are removed by filtration, and the DMF is distilled off by azeotropic entrainment with xylene.
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The resulting concentrate is taken up in methylene chloride and washed with water. The organic phase containing the desired product is then used in the subsequent step.[2]
Purification of Tilivapram
Purification of the final product is crucial to remove unreacted starting materials, by-products, and other impurities. The patent literature suggests that recrystallization is a viable method for obtaining pure tilivapram.
Experimental Protocol: Recrystallization
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The crude N-Boc protected tilivapram, obtained after the coupling reaction and work-up, is recrystallized from isopropanol.[2]
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Following the deprotection step, the precipitated tilivapram can be further purified by washing and drying.
While specific HPLC purification methods for tilivapram are not detailed in the provided search results, preparative HPLC is a standard technique for purifying small molecules in pharmaceutical development and could be readily developed.
Quantitative Data
The following table summarizes the reported yields for the synthesis of tilivapram and its intermediates.
| Step | Product | Yield | Reference |
| Preparation of N-Boc-dichloropyridoxide | N-Boc-dichloropyridoxide | 84% | [2] |
| Coupling and Recrystallization | N-Boc protected Tilivapram | 70% | [2] |
| Deprotection and Precipitation | Tilivapram | >70% | [2] |
| Synthesis of 4-substituted pyridine derivative | 4-(cyclopropylmethoxy)-5-methoxypyridine | ~80% | [2] |
Mechanism of Action and Signaling Pathways
Tilivapram functions as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, tilivapram increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This mechanism is central to its therapeutic effects.
Diagram of the PDE4 Inhibition Signaling Pathway
Caption: Tilivapram inhibits PDE4, leading to increased cAMP and PKA activation.
Recent research has also implicated PDE4 inhibitors in the modulation of other significant signaling pathways, such as the Hedgehog signaling pathway, which is crucial in development and has been linked to cancer. Inhibition of PDE4 can lead to the modulation of Gli transcription factors, key components of the Hedgehog pathway.[1]
Diagram of the Hedgehog Signaling Pathway Modulation
Caption: PDE4 inhibitors can modulate the Hedgehog signaling pathway by affecting Gli transcription factors.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of tilivapram, drawing from patented methodologies. The outlined procedures offer a solid foundation for laboratory-scale synthesis and potential scale-up. The inclusion of signaling pathway diagrams provides essential context for understanding the compound's mechanism of action, which is critical for further drug development and research applications. While quantitative data on yields are available, further optimization and detailed analytical characterization would be necessary for a full manufacturing process.
References
- 1. An In vivo Chemical Genetic Screen Identifies Phosphodiesterase 4 as a Pharmacological Target for Hedgehog signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2935239A1 - Verfahren zur herstellung von 4- (cyclopropylmethoxy)-n-(3,5-dichlor-1-oxid-4-pyridyl)-5-methoxypyridin-2-carboxamid - Google Patents [patents.google.com]
